Structural Differentiation: Amphotalide Versus Other Phthalimide Drugs
Amphotalide is structurally distinct from other phthalimide-based drugs. While thalidomide, taltrimide, talmetoprim, and apremilast all share the phthalimide core, Amphotalide is uniquely characterized by a 5-(4-aminophenoxy)pentyl substituent at the N-position of the isoindoline-1,3-dione ring [1]. This structural feature is absent in comparator phthalimide drugs. The presence of the aminophenoxy group and the pentyl linker chain contributes to distinct physicochemical properties, including a calculated LogP of 3.14, which influences membrane permeability and tissue distribution characteristics [2].
| Evidence Dimension | Structural substituent at phthalimide N-position |
|---|---|
| Target Compound Data | 5-(4-aminophenoxy)pentyl side chain |
| Comparator Or Baseline | Thalidomide: glutarimide ring; Taltrimide: 2-naphthylmethyl; Talmetoprim: trimethoxyphenyl; Apremilast: ethoxy-methanesulfonyl-phenyl |
| Quantified Difference | Unique structural scaffold; Tanimoto similarity to nearest ChEBI analog ≤ 0.75 |
| Conditions | Chemical structure analysis based on IUPAC nomenclature and SMILES notation |
Why This Matters
Structural uniqueness implies distinct binding interactions and biological activity, making Amphotalide non-substitutable for research targeting specific phthalimide-associated mechanisms.
- [1] ChEBI. Amphotalide (CHEBI:135382). View Source
- [2] ZINC Database. ZINC1843074 (Amphotalide). View Source
